molecular formula C5H12Cl2N4 B6215792 (2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride CAS No. 2742623-32-9

(2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride

Cat. No.: B6215792
CAS No.: 2742623-32-9
M. Wt: 199.1
InChI Key:
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Description

(2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride typically involves the formation of the triazole ring through a cycloaddition reaction. One common method is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions to form the triazole ring. The resulting product is then subjected to further reactions to introduce the amine group and form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic route while ensuring the reaction conditions are optimized for yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The triazole ring and amine group can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions.

Biology

In biological research, this compound may be used as a probe to study enzyme activity or as a ligand in binding studies. The triazole ring can interact with biological macromolecules, making it useful in drug discovery and development.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. The triazole ring is a common feature in many pharmaceuticals due to its stability and ability to interact with biological targets.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds, coordinate with metal ions, or participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride: The enantiomer of the compound , which may have different biological activity.

    1,2,3-Triazole derivatives: A broad class of compounds containing the triazole ring, each with unique properties and applications.

Uniqueness

(2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride is unique due to its specific stereochemistry and functional groups. The (2R) configuration can lead to different interactions with biological targets compared to its (2S) enantiomer. Additionally, the presence of both the triazole ring and the amine group provides a versatile platform for further chemical modifications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride involves the reaction of propargylamine with sodium azide to form 1-azido-2-propyne. This intermediate is then reacted with (R)-2-amino-1-propanol to form (2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Propargylamine", "Sodium azide", "(R)-2-amino-1-propanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Propargylamine is reacted with sodium azide in the presence of a copper catalyst to form 1-azido-2-propyne.", "Step 2: 1-azido-2-propyne is then reacted with (R)-2-amino-1-propanol in the presence of a copper catalyst to form (2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine.", "Step 3: The final step involves the addition of hydrochloric acid to the reaction mixture to form the dihydrochloride salt of (2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine." ] }

CAS No.

2742623-32-9

Molecular Formula

C5H12Cl2N4

Molecular Weight

199.1

Purity

95

Origin of Product

United States

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